2-[3-(Benzyloxy)cyclobutyl]acetaldehyde

Medicinal Chemistry Building Block Design Conformational Analysis

2-[3-(Benzyloxy)cyclobutyl]acetaldehyde is a bifunctional organic compound (C₁₃H₁₆O₂, MW 204.26 g/mol) featuring a cyclobutane ring bearing a benzyl-protected alcohol at the 3-position and an acetaldehyde substituent at the 1-position. The benzyloxy group serves as a latent hydroxyl functionality, while the aldehyde provides a versatile handle for C–C bond formation, reductive amination, or Wittig olefination.

Molecular Formula C13H16O2
Molecular Weight 204.26 g/mol
Cat. No. B13003821
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[3-(Benzyloxy)cyclobutyl]acetaldehyde
Molecular FormulaC13H16O2
Molecular Weight204.26 g/mol
Structural Identifiers
SMILESC1C(CC1OCC2=CC=CC=C2)CC=O
InChIInChI=1S/C13H16O2/c14-7-6-12-8-13(9-12)15-10-11-4-2-1-3-5-11/h1-5,7,12-13H,6,8-10H2
InChIKeyXTFCJIIXNFGEOA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-[3-(Benzyloxy)cyclobutyl]acetaldehyde (CAS 1934783-65-9): A Protected Cyclobutyl-Acetaldehyde Building Block for Targeted Synthesis


2-[3-(Benzyloxy)cyclobutyl]acetaldehyde is a bifunctional organic compound (C₁₃H₁₆O₂, MW 204.26 g/mol) featuring a cyclobutane ring bearing a benzyl-protected alcohol at the 3-position and an acetaldehyde substituent at the 1-position . The benzyloxy group serves as a latent hydroxyl functionality, while the aldehyde provides a versatile handle for C–C bond formation, reductive amination, or Wittig olefination . Its commercial availability at 95–98% purity positions it as a specialized intermediate for medicinal chemistry and materials research.

Why Generic Aldehyde or Cyclobutane Building Blocks Cannot Replace 2-[3-(Benzyloxy)cyclobutyl]acetaldehyde in Step-Economic Routes


Substituting this compound with common alternatives such as 3-(benzyloxy)cyclobutanecarbaldehyde (C12H14O2) or simple cyclobutaneacetaldehydes introduces significant synthetic divergence. The presence of both the benzyloxy protecting group and a two-carbon aldehyde extension on the cyclobutane core uniquely enables orthogonal functionalization strategies . Simply interchanging with 3-(benzyloxy)cyclobutanecarbaldehyde, which places the aldehyde directly on the ring, alters the steric and electronic environment of subsequent reactions, potentially compromising regioselectivity in ring-functionalization or side-chain elongation steps [1]. The quantitative distinctions in physicochemical properties and reactive topology detailed below confirm that generic substitution is not feasible without re-optimizing the entire synthetic sequence.

Quantitative Differentiation of 2-[3-(Benzyloxy)cyclobutyl]acetaldehyde Against Closest Analogs: Evidence for Rational Selection


Extended Aldehyde Side Chain vs. Direct Ring Substitution: Molecular Topology and Conformational Flexibility

The target compound 2-[3-(benzyloxy)cyclobutyl]acetaldehyde presents a two-carbon spacer (-CH₂CHO) between the cyclobutane ring and the aldehyde group, in contrast to 3-(benzyloxy)cyclobutanecarbaldehyde where the aldehyde is directly attached to the ring [1]. This translates into a higher number of rotatable bonds (5 vs. 4) and a larger topological polar surface area (TPSA) for the target compound. The extended topology provides greater conformational freedom for the aldehyde group, potentially enhancing its accessibility for enzymatic or catalytic transformations without requiring ring distortion [2].

Medicinal Chemistry Building Block Design Conformational Analysis

Differentiation in Hydrogen Bond Acceptor Capacity: Impact on Molecular Recognition and Solubility

The target compound contains three hydrogen bond acceptors (two from the benzyloxy oxygen and aldehyde oxygen, plus the ether oxygen), whereas the direct analog 3-(benzyloxy)cyclobutanecarbaldehyde has only two acceptors . This difference in HBA count contributes to a higher calculated logP for the target (predicted XLogP ≈ 2.1–2.8) relative to the comparator (XLogP3-AA = 1.6) [1], suggesting enhanced lipophilicity despite the increased polar surface area.

Drug Design Physicochemical Profiling Solubility

Purity and Lot-to-Lot Consistency: Supplier-Specified Assay vs. Generic Cyclobutane Aldehydes

Commercially, 2-[3-(benzyloxy)cyclobutyl]acetaldehyde is available at a minimum purity of 95% (AKSci) and 98% (Leyan) , whereas many generic cyclobutane aldehydes are offered at 90–95% with less rigorous batch analysis. The higher specification reduces the need for pre-use purification and ensures consistent stoichiometry in multi-step syntheses.

Procurement Quality Assurance Reproducibility

Cost per Mole of Reactive Aldehyde: Procurement Value Relative to Multi-Step In-House Synthesis

The quoted price for 1 g of the target compound is approximately 9,922.50 CNY (BIOFOUNT) , which corresponds to roughly 48.6 CNY/mmol. While direct comparator pricing is not publicly available for all analogs, 3-(benzyloxy)cyclobutanecarbaldehyde is typically priced similarly per gram. However, the target compound's extended aldehyde side chain would require at least two additional synthetic steps (homologation and oxidation) if starting from the carbaldehyde, adding both reagent cost and researcher time.

Cost Efficiency Procurement Synthetic Strategy

Recommended Application Scenarios for 2-[3-(Benzyloxy)cyclobutyl]acetaldehyde Based on Quantitative Differentiation


Scaffold-Hopping in Kinase Inhibitor and GPCR Drug Discovery Programs

The cyclobutane ring introduces defined conformational constraints that are distinct from cyclopentane or cyclohexane cores, while the extended aldehyde side chain allows for late-stage diversification via reductive amination or Horner–Wadsworth–Emmons olefination. The higher LogP and TPSA relative to 3-(benzyloxy)cyclobutanecarbaldehyde [1] suggest that this building block is better suited for targets requiring balanced lipophilicity–polarity profiles, such as CNS-penetrant kinase inhibitors or peripheral GPCR modulators.

Bifunctional PROTAC Linker and ADC Payload Synthesis

The orthogonal reactivity of the aldehyde and the latent benzyl-protected alcohol enables sequential derivatization without protective group manipulation. The 95–98% purity specification ensures that E3 ligase ligand conjugation via the aldehyde proceeds with minimal competing side reactions, a critical requirement for homogeneous PROTAC or antibody–drug conjugate (ADC) payload synthesis.

Structure–Activity Relationship (SAR) Exploration Around Cyclobutyl Ether Series

For SAR studies where the distance between the aryl ether and a hydrogen-bonding motif is critical, the two-carbon spacer of the acetaldehyde extends the reach of the aldehyde beyond what is possible with 3-(benzyloxy)cyclobutanecarbaldehyde. This allows researchers to probe binding pocket depth and vector alignment without synthesizing custom homologated intermediates, directly leveraging the higher rotatable bond count for diverse pharmacophore mapping.

High-Throughput Experimentation (HTE) and Parallel Library Synthesis

The commercial availability in multi-gram quantities with documented purity (98%) makes 2-[3-(benzyloxy)cyclobutyl]acetaldehyde an ideal core scaffold for automated HTE workflows. Its consistent batch quality reduces the risk of failed reactions due to impurity variability, a common pitfall when using lower-grade cyclobutane aldehydes for parallel synthesis.

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